molecular formula C26H26N4O7S3 B2859391 ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-44-8

ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2859391
CAS No.: 865248-44-8
M. Wt: 602.7
InChI Key: DGVVTBIISQSBGY-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl and Benzoyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sulfonyl chlorides and benzoyl chlorides.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and benzothiazole moieties.

    Reduction: Reduction reactions can target the imino and sulfamoyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides, benzoyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its benzothiazole core is known for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both sulfamoyl and benzoyl groups, along with the benzothiazole core, makes it a particularly interesting compound for further research and development.

Properties

IUPAC Name

ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S3/c1-3-30(19-8-6-5-7-9-19)40(35,36)20-12-10-18(11-13-20)25(32)28-26-29(17-24(31)37-4-2)22-15-14-21(39(27,33)34)16-23(22)38-26/h5-16H,3-4,17H2,1-2H3,(H2,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVVTBIISQSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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